2-Thiazolesulfonamide,4-methyl-(9CI)
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Overview
Description
2-Thiazolesulfonamide,4-methyl-(9CI) is a chemical compound with the molecular formula C4H6N2O2S2 . It has a molecular weight of 178.23 g/mol .
Synthesis Analysis
The synthesis of 2-Thiazolesulfonamide involves heating a solution of (tert-butyl) (1,3-thiazol-2-ylsulfonyl)amine in 1,2-dichloroethane with methanesulfonic acid at 80° C for 9 hours . The reaction mixture is then concentrated in vacuo and chromatographed to yield pure sulfonamide .Molecular Structure Analysis
The molecular structure of 2-Thiazolesulfonamide,4-methyl-(9CI) is represented by the formula C4H6N2O2S2 . This indicates that the compound contains 4 carbon atoms, 6 hydrogen atoms, 2 nitrogen atoms, 2 oxygen atoms, and 2 sulfur atoms .Chemical Reactions Analysis
The synthesis process of 2-Thiazolesulfonamide,4-methyl-(9CI) involves a chemical reaction where (tert-butyl) (1,3-thiazol-2-ylsulfonyl)amine reacts with methanesulfonic acid . The reaction is carried out at a temperature of 80° C for 9 hours .Physical and Chemical Properties Analysis
2-Thiazolesulfonamide,4-methyl-(9CI) has a molecular weight of 178.23 g/mol . More detailed physical and chemical properties such as melting point, boiling point, and density are not available in the sources I found.Properties
IUPAC Name |
4-methyl-1,3-thiazole-2-sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2O2S2/c1-3-2-9-4(6-3)10(5,7)8/h2H,1H3,(H2,5,7,8) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVWDXZKRDDSTTF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)S(=O)(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90901239 |
Source
|
Record name | NoName_331 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90901239 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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